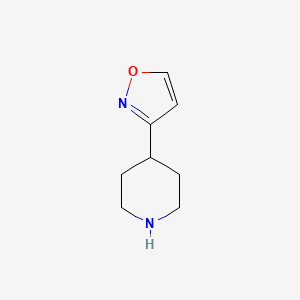

4-Isoxazol-3-YL-piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-4-yl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-4-9-5-2-7(1)8-3-6-11-10-8/h3,6-7,9H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDGSULSAJSJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501311239 | |

| Record name | 4-(3-Isoxazolyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060814-32-5 | |

| Record name | 4-(3-Isoxazolyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060814-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Isoxazolyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501311239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Isoxazol 3 Yl Piperidine and Its Analogues

Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring is a pivotal step in the synthesis of the target compound. The main synthetic approaches include cycloaddition reactions and condensation of precursors. researchgate.net These methods allow for the creation of substituted isoxazoles, which are important structural motifs in many biologically active compounds. nih.govresearchgate.net

The Huisgen 1,3-dipolar cycloaddition is a powerful and widely used method for constructing five-membered heterocycles, including isoxazoles. jksus.orgrsc.org This reaction typically involves the [3+2] cycloaddition of a nitrile oxide (as the 1,3-dipole) with an alkene or an alkyne (as the dipolarophile) to yield an isoxazoline (B3343090) or isoxazole, respectively. nih.govresearchgate.net

The nitrile oxides are often generated in situ from the corresponding aldoximes using oxidizing agents or from hydroximoyl chlorides with a base. nih.govmdpi.com The choice of dipolarophile is crucial for introducing desired substituents onto the isoxazole ring. For instance, the reaction of a nitrile oxide with a terminal alkyne can lead to the formation of 3,5-disubstituted isoxazoles. nih.gov

Several catalysts, including copper (I) and ruthenium (II), have been employed to improve the regioselectivity and efficiency of these cycloadditions. rsc.org Metal-free approaches are also gaining prominence due to their environmental and economic advantages. rsc.org An intramolecular version of this reaction, where the nitrile oxide and the alkyne or alkene are part of the same molecule, has been effectively used to create fused isoxazole ring systems. mdpi.com

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Alkenyl oxime | (intramolecular) | Phenylselenyl chloride, Ag salt | Fused isoxazole | mdpi.com |

| Azide derivative | Terminal alkyne | CuSO₄, Sodium ascorbate | Triazole-tethered isoxazole | jksus.org |

| Resin-bound hydroximoyl chloride | Resin-bound alkyne | Solid-phase synthesis | Disubstituted isoxazole | nih.gov |

A classical and highly effective method for isoxazole synthesis is the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) hydrochloride. researchgate.netmdpi.com This approach is versatile, allowing for the preparation of a wide range of substituted isoxazoles. The regioselectivity of the reaction—determining which carbonyl group is attacked by the hydroxylamine nitrogen—can often be controlled by the nature of the substituents on the dicarbonyl compound and the reaction conditions. researchgate.netresearchgate.net

A common variation involves the use of β-enamino ketones or β-enamino ketoesters as precursors. These are typically formed by the condensation of 1,3-diketones with amines or dimethylformamide dimethylacetal (DMF-DMA). researchgate.net The subsequent reaction with hydroxylamine proceeds with high regioselectivity to yield the desired isoxazole isomers. researchgate.netnih.gov For example, the reaction of β-enamino ketoesters with hydroxylamine can lead to regioisomeric methyl 5-(cycloaminyl)-1,2-oxazole-4-carboxylates. researchgate.net

Table 2: Condensation Reactions for Isoxazole Synthesis

| Precursor | Reagent | Key Features | Product | Reference |

|---|---|---|---|---|

| 6-hydroxymethylene-3,5-diaryl-2-cyclohexenones | Hydroxylamine hydrochloride in AcOH | Cyclocondensation | 4,5-dihydrobenzo[3,4-d]isoxazole | mdpi.com |

| β-enamino ketoesters | Hydroxylamine hydrochloride | Highly regioselective | Regioisomeric 1,2-oxazoles | researchgate.net |

| 1,3-diketones | Arylhydrazines | Room temperature, high regioselectivity | 1-aryl-3,4,5-substituted pyrazoles (isoxazole analogue) | organic-chemistry.org |

Huisgen 1,3-Dipolar Cycloaddition Approaches

Methods for Piperidine (B6355638) Ring Formation and Functionalization

The piperidine ring is a prevalent scaffold in medicinal chemistry, and numerous methods exist for its synthesis and functionalization. nih.govresearchgate.net The key challenges are controlling the stereochemistry of substituents and achieving regioselective functionalization.

Achieving stereocontrol in the synthesis of substituted piperidines is critical for modulating their biological activity. researchgate.net Several strategies have been developed to produce chiral piperidine scaffolds with high stereoselectivity.

One major approach is the catalytic hydrogenation of substituted pyridine (B92270) precursors. nih.gov The use of chiral transition-metal catalysts (e.g., based on rhodium or iridium) can facilitate enantioselective reduction, yielding optically active piperidines. However, these reactions often require harsh conditions. nih.gov

More advanced methods involve stereoselective cyclization of acyclic precursors. For example, a one-pot synthesis of piperidin-4-ols has been developed via a sequence involving gold-catalyzed cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous, highly diastereoselective Ferrier rearrangement. nih.gov Other methods include intramolecular reductive amination and cycloaddition reactions designed to set multiple stereocenters in a single step. mdpi.com The use of chiral auxiliaries or starting from chiral building blocks, such as amino acids, are also common strategies to ensure the final product's enantiopurity.

The precise placement of functional groups on the piperidine ring is essential for tuning the pharmacological profile of the final molecule. Regioselectivity can be achieved through various synthetic tactics.

For pre-formed piperidine rings, directed ortho-metalation (DoM) can be used, where a directing group on the nitrogen or a carbon atom guides a metalating agent (like an organolithium reagent) to a specific position, which is then quenched with an electrophile. Functionalization of the piperidine nitrogen through acylation or alkylation is a straightforward method to introduce substituents at the N-1 position. nih.gov

Alternatively, constructing the ring with the desired substituents already in place is a powerful strategy. The regioselective ring-opening of smaller, strained heterocycles like chiral aziridines can be used to synthesize piperidines with substituents at defined positions. For example, the acid-catalyzed opening of a C2-substituted aziridine (B145994) with a nucleophile can lead to a C2-functionalized piperidine precursor. Multi-component reactions, where several simple molecules are combined in a one-pot procedure, can also build complex and specifically substituted piperidine cores. nih.gov

Stereoselective Synthesis of Chiral Piperidine Scaffolds

Coupling Strategies for Isoxazole and Piperidine Moieties

The final stage in synthesizing 4-isoxazol-3-yl-piperidine involves coupling the two heterocyclic moieties. This is typically achieved through modern cross-coupling reactions, which offer a modular and efficient way to link complex molecular fragments.

A convergent approach is often favored, where the isoxazole and piperidine rings are synthesized separately and then joined. The most common method is the Suzuki-Miyaura cross-coupling reaction. nih.govvulcanchem.com This involves reacting an organoboron derivative of one heterocycle (e.g., a piperidine-boronic acid) with a halide or triflate derivative of the other (e.g., a 3-halo-isoxazole) in the presence of a palladium catalyst and a base. vulcanchem.comnih.gov This strategy was employed in the synthesis of 4-(benzo[d]isoxazol-3-yl)piperidine. vulcanchem.com

Another powerful method is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. This would be suitable for syntheses where the piperidine nitrogen is coupled directly to an aryl or heteroaryl system, although for the title compound, a C-C bond is required between the rings.

A linear synthesis approach is also possible. This would involve building one ring directly onto the other. For instance, one could start with a functionalized piperidine, such as piperidin-4-one, and use it as a backbone to construct the isoxazole ring through a series of reactions, culminating in a condensation with hydroxylamine as described in section 2.1.2.

Table 3: Compound Names Mentioned in the Article

| Compound Name | Ring System |

|---|---|

| 4-Isoxazol-3-YL-piperidine | Isoxazole, Piperidine |

| 4-(Benzo[d]isoxazol-3-yl)piperidine | Benzisoxazole, Piperidine |

| Phenyl (4-(benzo[d]isoxazol-3-yl)piperidin-1-yl)carbamate | Benzisoxazole, Piperidine, Phenyl |

| Thieno[2,3-c] mdpi.comvulcanchem.com isoxazole | Thienoisoxazole |

| Imidazo [4,5-c]-isoxazole-6-carboxylate | Imidazoisoxazole |

| 1H- nih.govnih.govvulcanchem.comdiazepino [2,3-c] isoxazole | Diazepinoisoxazole |

| 4,5-dihydrobenzo-[3,4-d] pyrazole/isoxazole | Dihydrobenzopyrazole/isoxazole |

| isoxazolo-4H-[3',4':3,4]pyrrolo [1,2-a]benzimidazole | Isoxazolopyrrolobenzimidazole |

| Quinolizidine | Quinolizidine |

| Indolizidine | Indolizidine |

| Pyrrolo[3,4-a]indolizine-1,3(2H)-dione | Pyrroloindolizinedione |

| 1H-pyrrolo[3,4-b]indolizine-1,3-dione | Pyrroloindolizinedione |

| 2-chloro-4-aminoquinazoline | Quinazoline |

| 6,7-dimethoxy-2,4-dichloroquinazoline | Quinazoline |

Reductive Amination Conditions for Direct Formation

Reductive amination stands out as a highly practical and widely used method for forming carbon-nitrogen bonds, valued for its operational simplicity and the availability of inexpensive reagents. scirp.org This one-pot reaction typically involves the condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

In the context of 4-isoxazol-3-yl-piperidine analogues, direct reductive amination allows for the efficient coupling of a piperidine precursor with an isoxazole-containing aldehyde or ketone. For instance, a one-step synthesis for an analogue involves the condensation of an aldehyde, such as (2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde, with a piperidine derivative like 6-fluoro-3-(4-piperidinyl)benzo[d]isoxazole. google.com This reaction proceeds via an intermediate enamine, which is subsequently reduced by a hydride agent to yield the final tertiary amine product. google.com

Key to the success of this method is the choice of reducing agent and reaction conditions. Mild reducing agents are preferred as they can selectively reduce the iminium ion in the presence of the initial carbonyl group. Commonly employed reductants include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). A recent development in this area is the use of photoredox catalysis, which enables the direct reductive amination of aldehydes without the need for an external hydride source, offering a highly selective and functional group tolerant pathway. nih.gov

The reaction conditions can be fine-tuned to optimize yield. The formation of the imine/enamine intermediate is often favored by the removal of water, which can be achieved azeotropically or by using desiccants. google.com The choice of solvent is also critical, with options ranging from slightly polar solvents like tetrahydrofuran (B95107) (THF) to polar solvents such as ethanol, which is often the most suitable. google.com The reaction temperature can be maintained between -20 and 80 °C, with room temperature (approx. 25 °C) often being optimal. google.com

Sequential Assembly Techniques

While direct formation is efficient, sequential assembly techniques provide a versatile and often necessary alternative for constructing more complex analogues of 4-isoxazol-3-yl-piperidine. These multi-step pathways allow for the careful and controlled introduction of various functional groups and structural motifs.

One common sequential strategy involves the initial synthesis of the piperidine and isoxazole rings separately, followed by their coupling in a later step. For example, a 4-(2-chloro-4-nitrophenyl)piperidine intermediate can be synthesized through a five-step sequence. This sequence begins with the reaction of 2-chlorobenzaldehyde (B119727) and ethyl acetoacetate (B1235776) with piperidine, followed by hydrolyzation, reaction with ammonia (B1221849) to form the piperidone ring, reduction, and finally nitration. The resulting piperidine derivative is then coupled with a pre-formed isoxazole-4-carboxylic acid to yield the final product.

Another sequential approach is the N-alkylation of a pre-formed 4-(isoxazol-3-yl)piperidine core. For instance, 6-fluoro-3-(4-piperidinyl)benzo[d]isoxazole can be alkylated using a suitable electrophile, such as 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, to form the final C-N bond. google.com

More elaborate sequences are employed for building complex heterocyclic systems fused to the isoxazole ring. A six-step synthesis for isoxazolo[5,4-d]pyrimidines starts with commercially available acids or aldehydes. researchgate.net The key steps include the conversion of an aldehyde to an oxime, chlorination to an N-hydroxyimidoyl chloride, and subsequent cyclization with 2-cyanoacetamide (B1669375) to form the isoxazole ring. researchgate.net This is followed by further cyclization and nucleophilic aromatic substitution to introduce diversity at different positions of the scaffold. researchgate.net These step-wise approaches, while longer, provide the modularity required for medicinal chemistry explorations and the development of structure-activity relationships (SAR).

Optimization of Synthetic Pathways for Research Scale

For research purposes, particularly in lead optimization, synthetic pathways must be not only reliable but also expeditious, allowing for the rapid generation of a library of analogues. nih.govnih.gov A key limitation of many multi-step syntheses is that structural diversity is introduced in an early step, necessitating a full sequence of reactions for every new compound. nih.gov

An optimized strategy focuses on introducing diversity at the latest possible stage. A notable example is the development of an improved synthesis for isoxazole-containing antiviral agents. nih.gov The initial five-step route was deemed a rate-limiting step for iterative design-synthesis-test cycles. nih.gov The optimized pathway instead utilizes a late-stage Suzuki-Miyaura cross-coupling reaction to install diverse aryl and heteroaryl groups at the 5-position of the isoxazole ring. nih.gov This approach significantly accelerates the exploration of structure-activity relationships. nih.govnih.gov

Efficiency and Yield Considerations

The study found that the choice of catalyst and solvent played a significant role. As detailed in the table below, Pd(PPh₃)₄ in dioxane at 150 °C provided the highest yield. nih.gov

| Entry | Catalyst (5 mol%) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | Dioxane | 150 | 60 | 23 |

| 2 | Pd₂(dba)₃ | Dioxane | 150 | 60 | 45 |

| 3 | Pd(dppf)Cl₂ | Dioxane | 150 | 60 | 55 |

| 4 | Pd(PPh₃)₄ | DME | 120 | 60 | 51 |

| 5 | Pd(PPh₃)₄ | Toluene | 150 | 60 | 66 |

| 6 | Pd(PPh₃)₄ | Dioxane | 120 | 60 | 68 |

| 7 | Pd(PPh₃)₄ | Dioxane | 150 | 60 | 78 |

| 8 | Pd(PPh₃)₄ | Dioxane | 150 | 30 | 77 |

This optimized condition proved robust and amenable to parallel synthesis, providing yields between 60% and 76% for a wide range of substrates, including those with sensitive functional groups like amines and alcohols. nih.gov Such high-yielding, late-stage functionalization is a hallmark of an efficient research-scale synthetic pathway.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into synthetic methodologies is essential for reducing environmental impact and promoting sustainability. nih.gov This involves prioritizing the use of non-toxic, renewable materials, minimizing waste, and designing energy-efficient processes. nih.govmdpi.com

For the synthesis of isoxazole and piperidine-containing heterocycles, several green approaches have been developed. A key focus is the replacement of hazardous organic solvents with more environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG). nih.govresearchgate.net Water is a desirable solvent due to its non-toxic and non-flammable nature. nih.gov Successful one-pot, three-component syntheses of isoxazol-5(4H)-one derivatives have been achieved in aqueous media using catalysts like pyruvic acid or lipase, offering excellent yields and simple work-up procedures. researchgate.net

The use of recyclable catalysts is another cornerstone of green synthesis. Heteropolyacids, such as H₃PW₁₁CuO₄₀, have been employed as efficient and reusable catalysts for isoxazole synthesis, providing high yields and short reaction times. tandfonline.com Similarly, a g-C₃N₄·OH nanocomposite has been used as a highly efficient and recyclable catalyst for producing isoxazole derivatives in water at room temperature, maintaining its efficacy over six consecutive cycles. nih.gov Ionic liquids, such as triethyl ammonium (B1175870) acetate (B1210297) (TEAA), can also serve the dual role of a green solvent and a recyclable catalyst. scirp.org

Solvent-free synthesis under ball-milling conditions represents another significant green advancement, allowing for the preparation of 3,5-isoxazoles using a recyclable Cu/Al₂O₃ nanocomposite catalyst. nih.gov These methods not only reduce waste but also often lead to shorter reaction times and higher efficiency, aligning the goals of optimization and sustainability. nih.govtandfonline.com

Structure Activity Relationship Sar Studies and Rational Molecular Design of 4 Isoxazol 3 Yl Piperidine Derivatives

Impact of Substituent Position and Nature on Biological Activity

The biological activity of 4-isoxazol-3-yl-piperidine derivatives is profoundly influenced by the nature and position of substituents on both the isoxazole (B147169) and piperidine (B6355638) moieties.

The isoxazole ring is a versatile component whose electronic and steric properties can be modulated through substitution to enhance biological activity. rsc.org Studies have shown that even minor changes to this heterocycle can lead to significant variations in potency and efficacy.

Research on isoxazole-containing bioisosteres of epibatidine, which act as nicotinic acetylcholine (B1216132) receptor agonists, demonstrated clear SAR trends. nih.gov The binding affinity was sensitive to substitution at the 3'-position of the isoxazole ring. A methyl substituent at this position resulted in higher binding potency compared to the unsubstituted analog, whereas a bulkier phenyl group significantly reduced affinity. nih.gov

| Compound | 3'-Position Substituent | Relative Binding Potency |

|---|---|---|

| Analog 1 | -H (Unsubstituted) | Lower |

| Analog 2 | -CH₃ (Methyl) | Higher |

| Analog 3 | -Ph (Phenyl) | Significantly Reduced |

Further SAR studies have focused on aryl groups attached to the isoxazole core. The incorporation of electron-withdrawing groups, such as chloro and trifluoromethyl, onto an associated benzene (B151609) ring has been shown to enhance activity. researchgate.netias.ac.in This enhancement is likely due to improved interactions with the biological target. researchgate.net For instance, in one series of benzimidazole (B57391) derivatives featuring an isoxazole moiety, compounds with 4-fluorophenyl and 4-cyanophenyl groups at the C3 position of the isoxazole displayed excellent anti-inflammatory activity. mdpi.com Conversely, a different study on isoxazole-linked cinnamic acid conjugates found that electron-donating groups at the meta and para-positions of the phenyl ring enhanced cytotoxic activity against cancer cell lines.

In the context of P2Y₁₄ receptor antagonists, substitutions on the isoxazole ring used as a piperidine bioisostere also showed distinct effects. A 5-(hydroxymethyl)isoxazol-3-yl derivative displayed higher affinity than its corresponding 5-(hydroxyethyl)isoxazol-3-yl homologue, and the unsubstituted isoxazole was found to be 7.5-fold weaker than the hydroxymethyl version. nih.gov

| Modification Type | Substituent Example(s) | Observed Effect on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing Group on Aryl Ring | -Cl, -CF₃, -CN | Increased anti-inflammatory/antimicrobial activity | researchgate.netmdpi.com |

| Electron-Donating Group on Aryl Ring | -OCH₃ | Increased cytotoxic activity | |

| Small Alkyl Group on Isoxazole Ring | -CH₃ | Increased nicotinic receptor binding | nih.gov |

| Bulky Aryl Group on Isoxazole Ring | -Phenyl | Decreased nicotinic receptor binding | nih.gov |

| Hydroxymethyl Group on Isoxazole Ring | -CH₂OH | Increased P2Y₁₄R affinity vs. unsubstituted | nih.gov |

The piperidine ring is a prevalent structural element in many pharmaceuticals, and its functionalization is a key strategy for optimizing drug candidates. d-nb.infoijnrd.org Modifications often occur at the piperidine nitrogen or directly on the carbon framework of the ring.

Substitutions on the piperidine nitrogen are a common approach to modulate a compound's properties. For example, in a series of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole derivatives, the addition of various thiourea (B124793) and urea (B33335) moieties to the piperidine nitrogen led to compounds with significant antimicrobial and antioxidant activities. ias.ac.inresearchgate.net The nature of the substituent on the urea or thiourea group, such as a 4-nitrophenyl or a phenyl group, further tuned the biological effect. ias.ac.in Similarly, in the development of antipsychotic agents, linking the piperidine nitrogen to various pharmacophores via alkyl chains is a well-established strategy to achieve desired receptor binding profiles, such as for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. nih.govnih.gov

Beyond the nitrogen, modifications to the carbon skeleton of the piperidine ring, particularly those that control its conformation and stereochemistry, are crucial. The use of bridged piperidine analogues serves to rigidly constrain the structure, which can enhance binding affinity by reducing the entropic penalty upon binding to a receptor. nih.gov In a study on P2Y₁₄R antagonists, the standard piperidine ring was replaced with various bridged systems, including 2-azanorbornane and isoquinuclidine scaffolds. nih.gov This systematic approach demonstrated that the receptor could tolerate these sterically constrained modifications, with one enantiomer of a 2-azanorbornane derivative showing a threefold higher affinity than both its opposite enantiomer and the original, more flexible piperidine-containing compound. nih.gov This highlights the critical role of stereochemistry in receptor interaction. The ability to selectively functionalize specific positions (C2, C3, or C4) of the piperidine ring is essential for exploring the full SAR landscape and developing positional analogues with distinct properties. d-nb.info

| Piperidine Modification | Example Scaffold | Relative Affinity (IC₅₀) | Key Finding |

|---|---|---|---|

| Flexible Piperidine | Piperidine | Baseline | Reference compound |

| Bridged Bicyclic | (S,S,S) 2-Azanorbornane | ~3x Higher than reference | Conformational rigidity and specific stereochemistry enhance affinity. |

| Bridged Bicyclic | (R,R,R) 2-Azanorbornane | Lower than (S,S,S) enantiomer | Demonstrates stereochemical importance. |

| Bridged Bicyclic | Isoquinuclidine | High (15.6 nM) | Receptor tolerates different rigid conformations. |

Analysis of Isoxazole Moiety Modifications

Bioisosteric Replacement Strategies in Scaffold Modification

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a cornerstone of rational drug design used to optimize potency, selectivity, and pharmacokinetic profiles. acs.orgresearchgate.net This strategy has been effectively applied to the 4-isoxazol-3-yl-piperidine scaffold by modifying both the isoxazole and piperidine rings.

The isoxazole ring itself can be considered a bioisostere of other chemical groups, such as esters and amides, often conferring greater metabolic stability. acs.orgcambridgemedchemconsulting.com In other cases, the isoxazole ring within a lead compound is replaced by other heterocycles to probe the structural requirements for activity.

In a study aimed at developing ligands for nicotinic cholinergic receptors, the 3-methyl-5-isoxazolyl moiety was replaced with several other heterocyclic groups. nih.gov Replacing the isoxazole with a pyridine (B92270) or an oxadiazole ring resulted in ligands that retained high to moderate affinity for the target receptors. nih.gov This demonstrates that while the isoxazole is effective, other five- or six-membered heterocycles can serve as viable bioisosteric replacements, potentially offering alternative patentable chemical space or improved properties.

| Original Moiety | Bioisosteric Replacement | Effect on Nicotinic Receptor Affinity |

|---|---|---|

| (3-Methyl-5-isoxazolyl)methylene | Pyridine | High to moderate affinity retained (IC₅₀ = 2.0 to >1000 nM) |

| (3-Methyl-5-isoxazolyl)methylene | Oxadiazole | High to moderate affinity retained (IC₅₀ = 2.0 to >1000 nM) |

| (3-Methyl-5-isoxazolyl)methylene | Acyl group | High to moderate affinity retained (IC₅₀ = 2.0 to >1000 nM) |

The piperidine ring, a dominant fragment in drug discovery, is frequently targeted for bioisosteric replacement to improve potency or ADME properties. chemrxiv.org A variety of scaffolds have been explored as piperidine mimetics.

In a notable study on P2Y₁₄R antagonists, a zwitterionic piperidine-carboxylate group was successfully replaced with a neutral 5-(hydroxymethyl)isoxazol-3-yl moiety. nih.gov This non-classical bioisosteric replacement eliminated the zwitterionic character of the molecule while maintaining moderate to high receptor affinity, demonstrating that a charged group was not essential for binding. nih.gov Other proposed or utilized piperidine bioisosteres include conformationally rigid structures like Dewar pyridines and various spirocyclic systems such as 2-aza-spiro[3.3]heptane. chemrxiv.orgprinceton.eduacs.org These replacements aim to mimic the topology and exit vectors of the parent piperidine while offering different physicochemical properties and conformational rigidity. chemrxiv.org

| Piperidine Bioisostere | Key Feature | Reference |

|---|---|---|

| 5-(Hydroxymethyl)isoxazol-3-yl | Neutral, removes zwitterionic character | nih.gov |

| 4H-Dewar Pyridines | Rigid, programmable isosteres | chemrxiv.org |

| 2-Aza-spiro[3.3]heptane | Spirocyclic system | princeton.edu |

| Bridged Piperidines (e.g., Nortropane) | Conformationally restricted | nih.gov |

Isoxazole Bioisosteres

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structure of the biological target to design and optimize ligands. This approach often involves techniques like X-ray crystallography and in silico molecular docking to guide the synthetic efforts. nih.gov

In the development of allosteric ligands for the retinoic-acid-receptor-related orphan receptor γt (RORγt), a combination of SBDD, crystallography, and biochemical assays was employed to explore the SAR of an isoxazole series. nih.gov An initial virtual library of derivatives was designed and docked into the allosteric site of the receptor to prioritize compounds for synthesis. nih.gov Co-crystal structures of potent compounds bound to the receptor were later obtained, providing detailed insight into the binding mode and rationalizing the observed SAR. For example, the crystal structures revealed key hydrogen bond interactions between the ligand and the receptor, explaining why small changes to certain moieties led to significant changes in potency. nih.gov

Similarly, molecular modeling has been instrumental in understanding the interactions of P2Y₁₄R antagonists. nih.govnih.gov A homology model of the P2Y₁₄R was used to predict the binding interactions of antagonists and to screen for chemical moieties that could enhance affinity. nih.govnih.gov This computational screening correctly predicted that a 5-(hydroxymethyl)isoxazol-3-yl group would be a high-scoring hit as a piperidine bioisostere. nih.gov Subsequent molecular dynamics simulations of the most potent bridged piperidine analogue showed stable and persistent key interactions with the receptor's extracellular loops, validating the rigidified design strategy. nih.gov These examples underscore the power of integrating computational methods with synthetic chemistry to accelerate the discovery of optimized 4-isoxazol-3-yl-piperidine derivatives.

Utilization of X-ray Crystallography in Ligand-Target Complex Analysis

X-ray crystallography is a cornerstone technique in structure-based drug design, providing high-resolution, three-dimensional insights into how a ligand interacts with its biological target. hilarispublisher.com This method allows for the precise visualization of the binding site, delineating the specific amino acid residues involved in the interaction and the exact orientation of the bound ligand. hilarispublisher.comnih.gov For derivatives of the 4-isoxazol-3-yl-piperidine scaffold, this structural information is invaluable for optimizing potency and selectivity.

The process involves crystallizing the target protein in complex with the ligand of interest. By analyzing the resulting electron density map, researchers can build an atomic-level model of the complex. hilarispublisher.com This has been successfully applied to various isoxazole-containing compounds to understand their binding modes. For instance, in studies of trisubstituted isoxazoles targeting the retinoic-acid-receptor-related orphan receptor γt (RORγt), X-ray crystallography revealed how modifications to the isoxazole core and its substituents directly influence binding within an allosteric pocket. nih.gov Co-crystal structures can confirm docking predictions and explain observed structure-activity relationships, such as why a trans-alkene linker confers higher potency than a cis-alkene linker in certain isoxazole analogues. nih.gov

Although a specific co-crystal structure for a 4-isoxazol-3-yl-piperidine derivative bound to a dopamine receptor is not publicly detailed in the provided results, the methodology is standard practice. High-throughput crystallography enables the screening of molecular fragments to identify binding sites, which can then guide the optimization of lead compounds. hilarispublisher.com The insights gained from such crystallographic studies are critical for the rational design of next-generation ligands with improved pharmacological profiles.

Insights from Mutagenesis and Chimeric Receptor Studies

Site-directed mutagenesis and the creation of chimeric receptors are powerful tools used to decipher the molecular basis of ligand selectivity, especially when high-resolution crystal structures are unavailable or when dynamic aspects of receptor function are being investigated. These techniques are particularly useful for distinguishing between closely related receptor subtypes, such as the dopamine D2 and D3 receptors, which share a high degree of sequence homology. nih.gov

Chimeric receptor studies involve swapping domains or specific amino acid sequences between two different receptors to create hybrid proteins. By testing the binding affinity of a ligand on a panel of these chimeras, researchers can identify the specific receptor regions responsible for conferring binding selectivity. For example, to investigate the D2 versus D3 selectivity of certain compounds, a series of D2/D3 chimeric receptors can be constructed where portions of the D3 receptor are sequentially substituted into the D2 receptor sequence. nih.gov Evaluating a compound's affinity for these chimeras helps to pinpoint the transmembrane domains or extracellular loops that are key determinants of its selective binding. nih.govnih.gov

Mutagenesis studies complement this approach by altering individual amino acid residues within the binding pocket. This allows for the testing of hypotheses about specific ligand-residue interactions. For instance, a notable feature of the D2-selective antagonist ML321, which contains a 4-isoxazol-3-yl-piperidine core, is its lack of a protonatable nitrogen that typically interacts with a conserved aspartate residue (Asp3.32) in the binding site of biogenic amine receptors. acs.org Mutating this aspartate residue and observing a loss of binding for traditional ligands, but not for a compound like ML321, would provide strong evidence for an alternative binding mode. Such studies are crucial for understanding how derivatives of 4-isoxazol-3-yl-piperidine achieve their unique selectivity profiles.

Molecular Insights into Receptor Subtype Selectivity

The therapeutic potential of 4-isoxazol-3-yl-piperidine derivatives is often linked to their ability to selectively target specific receptor subtypes while avoiding others, thereby minimizing off-target effects.

Factors Influencing Dopamine D2 versus D3 Receptor Selectivity

Achieving selectivity between the highly homologous dopamine D2 and D3 receptors is a significant challenge in medicinal chemistry. nih.gov The 4-(isoxazol-3-yl)piperidine moiety has been identified as a critical pharmacophore for attaining high affinity at the D2 receptor. acs.org

Derivatives have been developed with a clear preference for the D2 receptor. A prime example is the compound ML321, which was optimized to maximize D2 over D3 selectivity. Radioligand binding assays demonstrated that ML321 has a high affinity for the D2 receptor, with a Ki value of 58 nM, but a much lower affinity for the D3 receptor (approximated Ki of 4 μM). acs.org This results in an approximate 80-fold selectivity for the D2 receptor over the D3 receptor. acs.org The structural features driving this selectivity are subtle and arise from minor differences in the amino acid composition of the binding pockets of the two receptor subtypes. The development of ML321 highlighted that systematic chemical modifications aimed at exploiting these differences can successfully shift the selectivity profile. acs.org

| Receptor | Binding Affinity (Ki) | D2 vs D3 Selectivity Ratio |

|---|---|---|

| Dopamine D2 | 58 nM | ~80-fold |

| Dopamine D3 | ~4000 nM (4 µM) |

Selectivity against Other Biological Targets

An ideal drug candidate should not only be selective among its primary target's subtypes but also have minimal affinity for other unrelated biological targets. Derivatives of 4-isoxazol-3-yl-piperidine have been profiled against a wide range of receptors to assess their broader selectivity.

The compound ML321, for example, shows negligible affinity for the dopamine D1, D4, and D5 receptors, with Ki values greater than 10 μM. acs.org Further screening against a panel of G protein-coupled receptors (GPCRs) revealed a high degree of selectivity. At a concentration of 10 μM, ML321 showed significant inhibition of binding (>50%) at only four receptors: its primary target, the D2 receptor (92% inhibition), the D3 receptor (59% inhibition), and two serotonin receptors, 5-HT2C (64% inhibition) and 5-HT7 (53% inhibition). acs.org This "unprecedented selectivity" for a D2 antagonist underscores the potential of the 4-isoxazol-3-yl-piperidine scaffold to yield highly targeted agents. acs.org Variations in the substituents on both the isoxazole ring and the piperidine moiety are known to significantly affect biological activity and the selectivity profile against other targets.

| Target | Binding Affinity (Ki) / Inhibition |

|---|---|

| Dopamine D1 | >10 µM |

| Dopamine D4 | >10 µM |

| Dopamine D5 | >10 µM |

| Serotonin 5-HT2C | 64% inhibition at 10 µM |

| Serotonin 5-HT7 | 53% inhibition at 10 µM |

Preclinical Absorption, Distribution, Metabolism, and Excretion Adme Research

In Vitro ADME Characterization

In vitro studies are crucial for early-stage drug discovery, providing insights into a compound's metabolic stability and potential for drug-drug interactions.

Microsomal Stability Assessment

There is no specific public data on the microsomal stability of 4-Isoxazol-3-YL-piperidine. Generally, the metabolic stability of such compounds is influenced by the isoxazole (B147169) ring, which can contribute to stability, and the piperidine (B6355638) ring, which can be a site for metabolism. For related, more complex compounds, the isoxazole moiety is sometimes incorporated to enhance metabolic stability. For instance, in some molecular designs, the isoxazole ring is considered a bioisostere for other groups to improve pharmacokinetic properties.

Plasma Protein Binding

Direct data on the plasma protein binding of 4-Isoxazol-3-YL-piperidine is not available. Research on a series of trisubstituted isoxazoles has indicated that plasma protein binding can be quite high, often exceeding 99% for more complex structures. However, these findings are for significantly different molecules and cannot be directly extrapolated to the simpler 4-Isoxazol-3-YL-piperidine. The degree of plasma protein binding is a key factor influencing the distribution and availability of a drug at its target site.

In Vivo Pharmacokinetics (PK) Studies in Preclinical Species

In vivo PK studies are essential to understand how a compound behaves in a living organism, providing data on its bioavailability and distribution.

Oral Exposure and Bioavailability

There is no publicly available information on the oral exposure and bioavailability of 4-Isoxazol-3-YL-piperidine. The oral bioavailability of a compound is influenced by its solubility, permeability, and first-pass metabolism. The physicochemical properties of 4-Isoxazol-3-YL-piperidine would need to be determined to predict its potential for oral absorption.

Tissue Distribution Analysis (e.g., liver accumulation)

No studies detailing the tissue distribution of 4-Isoxazol-3-YL-piperidine were found. Tissue distribution studies are important to understand where a compound accumulates in the body, which can be related to its efficacy and potential toxicity. For many centrally-acting drugs containing piperidine scaffolds, brain penetration is a key parameter, but this has not been documented for the specific compound .

Metabolic Stability and Metabolite Identification in Animal Models.nuvisan.com

The metabolic stability of compounds containing the 4-isoxazol-3-yl-piperidine scaffold has been investigated in various preclinical animal models, primarily using liver microsomes from species such as rats and mice. nih.gov These in vitro assays are crucial for predicting the in vivo metabolic fate of a drug candidate.

For instance, studies on a series of 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines revealed that replacing a piperazine (B1678402) ring with a piperidine ring system led to improved metabolic stability in rat liver microsomes. nih.gov This highlights the influence of the heterocyclic amine on the metabolic profile.

In the context of serotonin-4 (5-HT4) receptor partial agonists, the metabolism of 4-{4-[4-(Tetrahydrofuran-3-yloxy)-benzo[d]isoxazol-3-yloxymethyl]-piperidin-1-ylmethyl}-tetrahydropyran-4-ol (TBPT) was examined. In vitro studies using human liver microsomes and hepatocytes identified two primary metabolic pathways: N-dealkylation of the methyltetrahydropyran moiety (M1) and hydroxylation at the seven position of the benzisoxazole moiety (M4). researchgate.net

Another example involves a 4-azaindole-2-piperidine derivative investigated for its activity against Trypanosoma cruzi. dndi.org Efforts to enhance metabolic stability in mouse liver microsomes included the introduction of a fluoro group, which resulted in a moderate improvement in metabolic clearance. dndi.org

The following table summarizes the metabolic pathways observed for different 4-isoxazol-3-yl-piperidine derivatives in preclinical models.

| Compound Class | Primary Metabolic Pathways | Animal Model System |

| Serotonin-4 Receptor Partial Agonists (e.g., TBPT) | N-dealkylation, Hydroxylation of the benzisoxazole ring. researchgate.net | Human Liver Microsomes/Hepatocytes |

| 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines | Dependent on the heterocyclic amine (piperidine improved stability over piperazine). nih.gov | Rat Liver Microsomes |

| 4-Azaindole-2-piperidine Derivatives | Oxidation | Mouse Liver Microsomes |

Evaluation of Circulating Metabolites.nih.gov

The identification of circulating metabolites in plasma is a critical step in understanding the in vivo disposition of a drug candidate. For the serotonin-4 receptor partial agonist TBPT, while N-dealkylation (M1) and hydroxylation (M4) were major routes in vitro, the major circulating metabolite in human plasma was an unusual cyclized oxazolidine (B1195125) entity (M2). researchgate.net This M2 metabolite was formed through the generation of an intermediate iminium ion on the piperidine ring followed by spontaneous cyclization. researchgate.net Interestingly, this active metabolite (M2) was a minor component in vitro but became the predominant metabolite in human plasma, a phenomenon attributed to its significantly higher plasma protein binding compared to the parent compound. researchgate.netresearchgate.net

In studies of risperidone (B510), which contains a piperidine linked to a benzisoxazole moiety, 9-hydroxy-risperidone was identified as the main plasma metabolite. researchgate.net The sum of risperidone and 9-hydroxy-risperidone constituted the largest portion of the plasma radioactivity. researchgate.net For paliperidone, the major circulating compound was the parent drug itself, with no metabolites detected in plasma. researchgate.net

The table below outlines the major circulating metabolites for selected compounds containing the 4-isoxazol-3-yl-piperidine or a similar structural motif.

| Parent Compound | Major Circulating Metabolite(s) | Species |

| TBPT | Cyclized oxazolidine (M2). researchgate.netresearchgate.net | Human |

| Risperidone | 9-Hydroxy-risperidone. researchgate.net | Human |

| Paliperidone | Paliperidone (parent drug). researchgate.net | Human |

Impact of Structural Modifications on PK Profiles.tandfonline.comacs.org

Structural modifications to the 4-isoxazol-3-yl-piperidine core and its appended functionalities have a profound impact on the pharmacokinetic (PK) profiles of the resulting compounds. acs.org These modifications are often aimed at improving metabolic stability, altering distribution, and enhancing oral bioavailability. acs.orgnih.gov

One key strategy to alter metabolism is the replacement of the piperidine ring with other heterocyclic structures. researchgate.net In the case of the 5-HT4 partial agonist TBPT, replacing the piperidine ring with an azetidine (B1206935) moiety successfully shifted the metabolism away from N-dealkylation and the formation of the cyclized oxazolidine metabolite. researchgate.net The azetidine-containing analogs were instead oxidized on the isoxazole ring. researchgate.net While replacing the piperidine with pyrrolidines or other functionalized piperidines did not significantly alter the metabolic pathways, the use of bridged ring systems did lower the formation of the oxazolidine metabolite. researchgate.net

The position of the nitrogen atom within the heterocyclic ring can also influence metabolic stability. For a series of EphB3 inhibitors, a 4-substituted piperidine analog was found to be significantly more stable in mouse liver microsomes than the corresponding 1-substituted piperidine analog. semanticscholar.org This improvement was potentially due to a lower lipophilicity and a more basic nitrogen in the 4-substituted analog. semanticscholar.org

Furthermore, the introduction of substituents on the piperidine ring or the aromatic isoxazole component can modulate pharmacokinetic properties. For example, in a series of coumarin (B35378) derivatives, the inclusion of a 4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy moiety in compound 17m resulted in acceptable pharmacokinetic properties. nih.gov Similarly, for a series of 2-substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles, compounds bearing a 6-fluorobenzo[d]isoxazol-3-yl)piperidine moiety generally exhibited higher receptor affinities. nih.govnih.gov

The following table provides examples of structural modifications and their observed impact on pharmacokinetic parameters.

| Structural Modification | Impact on PK Profile | Compound Series |

| Replacement of piperidine with azetidine | Shifted metabolism from N-dealkylation to isoxazole oxidation. researchgate.net | 5-HT4 Partial Agonists |

| Change from 1-substituted to 4-substituted piperidine | Improved metabolic stability. semanticscholar.org | EphB3 Inhibitors |

| Introduction of a 4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy moiety | Resulted in acceptable pharmacokinetic properties. nih.gov | Coumarin Derivatives |

| Incorporation of a 6-fluorobenzo[d]isoxazol-3-yl)piperidine moiety | Showed higher receptor affinities. nih.govnih.gov | 2-Substituted-5-thiopropylpiperazine (piperidine)-1,3,4-oxadiazoles |

Relationship between Pharmacokinetics and Pharmacodynamics (PK/PD Correlation).

The relationship between the pharmacokinetic profile of a compound and its pharmacodynamic effect is crucial for understanding its therapeutic potential. For compounds containing the 4-isoxazol-3-yl-piperidine scaffold, this correlation is often established by linking plasma concentrations to receptor occupancy or functional outcomes in preclinical models.

For the atypical antipsychotic candidate 17m , which possesses a 7-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)-piperidin-1-yl)butoxy)-4-methyl-8-chloro-2H-chromen-2-one structure, acceptable pharmacokinetic properties were noted alongside its ability to inhibit apomorphine-induced climbing and MK-801-induced hyperactivity in animal models. nih.gov This suggests that sufficient drug exposure was achieved to engage the target receptors (dopamine D2, D3, and serotonin (B10506) 5-HT1A, 5-HT2A) and elicit a pharmacological response. nih.gov

For a series of PI3Kδ inhibitors, compounds A5 and A8 , which are 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines, were identified as potent inhibitors with IC50 values of 1.3 and 0.7 nM, respectively. These compounds also exhibited selective anti-proliferative activity against a specific cell line in vitro, indicating a direct link between their inhibitory potency and cellular effects. Molecular docking studies further supported this by showing key hydrogen bond interactions with the PI3Kδ enzyme.

The table below illustrates the PK/PD correlation for representative compounds.

| Compound | Pharmacokinetic Feature | Pharmacodynamic Endpoint |

| 17m | Acceptable PK properties. nih.gov | Inhibition of apomorphine-induced climbing and MK-801-induced hyperactivity. nih.gov |

| TBPT | Predominant active metabolite (M2) in plasma. researchgate.netresearchgate.net | 5-HT4 receptor agonism. researchgate.net |

| A5 and A8 | Potent PI3Kδ inhibition (nM range). | Selective anti-proliferation in SU-DHL-6 cells. |

Advanced Analytical Methodologies in 4 Isoxazol 3 Yl Piperidine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural confirmation of newly synthesized 4-Isoxazol-3-YL-piperidine derivatives. These techniques probe the molecular structure by interacting with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 4-Isoxazol-3-YL-piperidine derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR analysis of 4-Isoxazol-3-YL-piperidine derivatives, the chemical shifts (δ) of protons on the piperidine (B6355638) and isoxazole (B147169) rings are characteristic. For instance, in a series of N-substituted 4-(isoxazol-3-yl)piperidin-1-yl derivatives, the protons of the piperidine ring typically appear as multiplets in the δ 1.6-4.8 ppm range. The proton on the isoxazole ring often appears as a singlet further downfield. The specific chemical shifts and coupling constants are highly dependent on the substituents attached to the piperidine nitrogen and the isoxazole ring. mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the piperidine ring in derivatives of 4-Isoxazol-3-YL-piperidine typically resonate in the upfield region of the spectrum, while the carbons of the isoxazole and any aromatic substituents appear at lower field. ias.ac.in For example, in a series of isoxazole-piperidine-1,2,3-triazoles, the piperidine carbons were observed at various shifts, while the isoxazole ring carbons appeared at δ 158.31 and 106.76 ppm.

Detailed NMR data for representative 4-Isoxazol-3-YL-piperidine derivatives are presented below:

Table 1: Representative ¹H NMR Data for 4-Isoxazol-3-YL-piperidine Derivatives

| Compound | Solvent | Key ¹H NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| N-phenyl-4-(4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide | CDCl₃ | 7.44 (m, 2H, ArH), 7.34 (d, J=7.8 Hz, 2H, ArH), 6.82 (s, 1H, thiazole (B1198619) 2-H), 4.12 (d, 2H, piperidine H2a, H6a), 3.02 (m, 2H, piperidine H2e, H6e), 2.60 (s, 3H, CH₃), 2.14 (m, 2H, piperidine H3a, H5a), 1.83 (m, 2H, piperidine H3e, H5e) mdpi.com |

| 2-azido-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one | CDCl₃ | 7.92 (d, J = 7.5 Hz, 1H), 7.55 (s, 1H), 6.48 (d, J = 7.5 Hz, 1H), 4.93 (d, J = 58.6 Hz, 2H), 3.76 (m, 4H), 3.33 (m, 2H), 2.91 (p, J = 8.0 Hz, 1H) |

Table 2: Representative ¹³C NMR Data for 4-Isoxazol-3-YL-piperidine Derivatives

| Compound | Solvent | Key ¹³C NMR Chemical Shifts (δ, ppm) |

|---|---|---|

| N-phenyl-4-(4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide | CDCl₃ | 173.54, 168.00, 160.97, 160.51, 155.10 (C=O and isoxazole/thiazole carbons), 43.89, 40.11, 31.95 (piperidine carbons), 12.38 (CH₃) mdpi.com |

| 2-azido-1-(4-(isoxazol-3-yl)piperidin-1-yl)ethan-1-one derivative | CDCl₃ | 176.12, 169.31, 158.31, 143.47, 106.76 (C=O and isoxazole carbons), 51.72 (piperidine carbons) |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. ontosight.ai High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule with a high degree of confidence. rsc.org

In the analysis of 4-Isoxazol-3-YL-piperidine derivatives, MS is used to confirm the molecular weight of the synthesized compounds. mdpi.comias.ac.in For example, in the synthesis of isoxazole-piperidine-1,2,3-triazoles, LC-MS was used to identify the molecular ion peaks [M]+, confirming the successful synthesis of the target compounds. HR-MS, often using an ESI-TOF (Electrospray Ionization-Time of Flight) analyzer, is employed for the precise determination of molecular formulas. rsc.org

Table 3: Representative Mass Spectrometry Data for 4-Isoxazol-3-YL-piperidine Derivatives

| Compound | Ionization Method | m/z (Observed) | m/z (Calculated) | Formula |

|---|---|---|---|---|

| N-(4-fluorophenyl)-4-(4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide | LC-MS | 474.4 [M], 496.2 [M + Na⁺] | - | C₂₅H₂₃FN₄O₂S mdpi.com |

| 4f: A synthesized isoxazole-piperidine-1,2,3-triazole | LC-MS | 482.19 [M]⁺ | - | C₂₃H₂₆N₆O₆ |

| 4-(6-Fluorobenzo[d]isoxazol-3-yl)-N-(4-nitrophenyl)piperidine-1-carbothioamide | LCMS | 401.2 [M+H]⁺ | 400.43 | C₁₉H₁₇FN₄O₃S ias.ac.in |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. ontosight.ai The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

For 4-Isoxazol-3-YL-piperidine derivatives, IR spectroscopy can confirm the presence of key functional groups such as C=O (carbonyl) in amide derivatives, N-H (amine/amide), and C-F (fluoro) groups. mdpi.comias.ac.in For instance, in a series of carboxamide derivatives, the C=O stretching vibration was observed in the range of 1632-1640 cm⁻¹, and the N-H stretch was seen around 3234-3327 cm⁻¹. mdpi.com In thiourea (B124793) derivatives, the C=S stretching vibration is a key diagnostic peak, appearing around 1300 cm⁻¹. ias.ac.in

Table 4: Representative IR Spectroscopy Data for 4-Isoxazol-3-YL-piperidine Derivatives

| Compound | Key IR Absorptions (cm⁻¹) | Functional Group |

|---|---|---|

| N-phenyl-4-(4-(5-methyl-3-phenylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carboxamide | 3327, 1640, 1596, 1534 | N-H, C=O, C=N/C=C mdpi.com |

| N-(4-fluorophenyl)-4-(4-(3-(4-methoxyphenyl)-5-methylisoxazol-4-yl)thiazol-2-yl)piperidine-1-carbox-amide | 3234, 1632, 1533, 1509, 1212 | N-H, C=O, C=N/C=C, C-F mdpi.com |

| 4-(6-Fluorobenzo[d]isoxazol-3-yl)-N-(4-nitrophenyl)piperidine-1-carbothioamide | 3339, 1490, 1296 | N-H, NO₂, C=S ias.ac.in |

Mass Spectrometry (MS, HR-MS, LC-MS, Q-Tof)

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for the separation, purification, and quantification of 4-Isoxazol-3-YL-piperidine derivatives from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of compounds. rsc.org It is also employed to determine the purity of synthesized compounds. nih.gov In the context of 4-Isoxazol-3-YL-piperidine research, HPLC is used to monitor the progress of reactions and to purify the final products. mdpi.com The purity of final test compounds is often determined by HPLC to be greater than 95%. rsc.org For example, in the development of isoxazolo[5,4-d]pyrimidines, HPLC analyses were performed using an Agilent Extend-C18 column with a gradient mobile phase of acetonitrile (B52724) and water containing 0.1% TFA. nih.gov

Liquid Chromatography-Mass Spectrometry (LC/MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This hybrid technique is particularly valuable for bioanalysis, where it is used to quantify drugs and their metabolites in complex biological fluids like plasma. nih.gov

In the preclinical assessment of drug candidates, LC-MS/MS is the gold standard for the quantitative determination of the compound in biological matrices. nih.gov For instance, a bioanalytical method using LC-MS/MS was developed for the quantification of a novel isoxazole analog of curcumin (B1669340) in rat plasma. nih.gov The method involved protein precipitation for sample extraction and used a C18 column for chromatographic separation with a mobile phase of 0.1% formic acid in water and methanol (B129727). nih.gov This technique allows for the determination of key pharmacokinetic parameters. nih.gov

The use of LC-MS/MS in the bioanalysis of antibody-drug conjugates (ADCs), which can contain isoxazole moieties, is also a growing area. wuxiapptec.com These methods can quantify the total antibody, the conjugated drug, and the free small molecule payload. wuxiapptec.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is an enhanced version of thin-layer chromatography (TLC) that offers better separation efficiency, sensitivity, and reproducibility. nih.gov It is a valuable tool for the qualitative and quantitative analysis of a wide range of compounds, including those with piperidine and isoxazole moieties.

Research Findings:

While specific HPTLC methods for 4-Isoxazol-3-YL-piperidine are not extensively documented in publicly available literature, the technique has been successfully applied to the analysis of structurally related compounds, such as piperine, an alkaloid containing a piperidine ring. researchgate.net For the analysis of piperine, a mobile phase consisting of toluene, ethyl acetate (B1210297), and diethyl ether has been utilized, demonstrating the capability of HPTLC to separate complex mixtures. researchgate.net The development of an HPTLC method for 4-Isoxazol-3-YL-piperidine would involve a systematic optimization of the stationary and mobile phases to achieve the desired separation.

Typical HPTLC Parameters for Related Compounds:

| Parameter | Description |

| Stationary Phase | Pre-coated silica (B1680970) gel 60F254 HPTLC plates |

| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (e.g., 7:3:0.5, v/v/v) nih.gov |

| Sample Application | Automated band-wise application |

| Detection | Densitometric scanning at a specific wavelength (e.g., 254 nm) or after derivatization with a suitable reagent. nih.gov |

This table illustrates a typical setup that could be adapted for the analysis of 4-Isoxazol-3-YL-piperidine, with adjustments to the mobile phase composition being key to achieving optimal separation.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique used for separating and analyzing volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides both qualitative and quantitative information, making it a definitive identification tool.

Research Findings:

The analysis of piperidine derivatives by GC is a well-established practice. unodc.org For instance, GC-MS methods have been developed for the identification of various substituted piperazines, which share a similar heterocyclic core with 4-Isoxazol-3-YL-piperidine. unodc.org These methods often involve a temperature-programmed oven to elute compounds with different boiling points and a mass spectrometer to identify them based on their mass-to-charge ratio and fragmentation patterns. The analysis of isoxazole derivatives has also been reported using GC-MS, often for the characterization of newly synthesized compounds. researchgate.net

Typical GC-MS Parameters for Related Compounds:

| Parameter | Description |

| Column | Capillary column (e.g., 5% phenyl/95% methyl silicone) unodc.org |

| Carrier Gas | Helium or Hydrogen unodc.org |

| Injector Temperature | Typically 250-280 °C unodc.org |

| Oven Program | A temperature gradient, for example, starting at 100°C and ramping up to 290°C. unodc.org |

| Detector | Mass Spectrometer (MS) operating in electron ionization (EI) mode. |

This table provides a general framework for developing a GC-based method for 4-Isoxazol-3-YL-piperidine, which would likely require derivatization to increase its volatility for optimal analysis.

Electrophoretic and Other Analytical Techniques

Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods are particularly useful for charged or ionizable compounds and offer high separation efficiency and resolution.

Micellar Electro-kinetic Capillary Chromatography (MEKC)

Micellar Electrokinetic Capillary Chromatography (MEKC) is a mode of capillary electrophoresis (CE) that utilizes micelles as a pseudostationary phase, allowing for the separation of both charged and neutral analytes. acs.orgjst.go.jp

Research Findings:

MEKC has been employed for the analysis of various heterocyclic compounds. kisti.re.kr The technique's versatility makes it suitable for the separation of complex mixtures, including pharmaceutical formulations and biological samples. The separation mechanism in MEKC is based on the differential partitioning of analytes between the aqueous buffer and the hydrophobic core of the micelles. acs.org By modifying the buffer composition, pH, and surfactant type, the selectivity of the separation can be finely tuned. acs.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of small molecules, including piperidine-containing compounds. wvu.edu

Research Findings:

CE methods have been developed for the analysis of various piperidine derivatives. researchgate.net The technique offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. For the analysis of compounds lacking a strong chromophore, indirect UV detection can be employed. researchgate.net The choice of background electrolyte, its pH, and the use of additives like cyclodextrins are critical parameters for optimizing the separation of piperidine-based analytes. researchgate.net

Typical Capillary Electrophoresis Parameters for Piperidine Derivatives:

| Parameter | Description |

| Capillary | Fused-silica capillary |

| Background Electrolyte | Buffer solution (e.g., phosphate (B84403) or borate (B1201080) buffer) at a specific pH. acs.orgresearchgate.net |

| Voltage | High voltage applied across the capillary |

| Injection | Hydrodynamic or electrokinetic injection |

| Detection | UV-Vis absorbance, often at a low wavelength for compounds with limited chromophores. researchgate.net |

This table outlines the fundamental components of a CE method that could be tailored for the analysis of 4-Isoxazol-3-YL-piperidine.

Flow Injection Analysis (FIA)

Flow Injection Analysis (FIA) is a highly automated and rapid analytical technique based on the injection of a discrete sample volume into a continuously flowing carrier stream. nih.gov

Research Findings:

Chemi-luminescence

Chemiluminescence is the emission of light as a result of a chemical reaction. This principle can be harnessed for highly sensitive detection in analytical chemistry.

Research Findings:

Chemiluminescence detection has been successfully coupled with high-performance liquid chromatography (HPLC) for the determination of trace amounts of piperidine in human urine after derivatization. nih.gov This approach offers exceptional sensitivity, with detection limits in the nanomolar range. nih.gov The method relies on the reaction of the derivatized analyte with a chemiluminescent reagent system, such as bis(2,4,6-trichlorophenyl) oxalate (B1200264) and hydrogen peroxide. nih.gov This high sensitivity makes chemiluminescence a promising detection method for the analysis of 4-Isoxazol-3-YL-piperidine at very low concentrations, particularly in biological matrices.

Bioanalytical Methods for Quantitation in Biological Matrices (Preclinical)

The accurate quantification of novel chemical entities in biological matrices is fundamental to preclinical research, providing essential data for pharmacokinetic and toxicokinetic studies. nih.govnih.gov For compounds such as 4-Isoxazol-3-YL-piperidine, robust and sensitive bioanalytical methods are required to measure concentrations in complex biological samples like plasma, serum, and tissue homogenates. longdom.org The predominant technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers unparalleled sensitivity and selectivity. longdom.orgcuni.cz

Developing a reliable LC-MS/MS method involves several critical steps, including sample preparation, chromatographic separation, and mass spectrometric detection, followed by a thorough method validation process to ensure the data's integrity and reproducibility. nih.govcuni.cz

Methodology

A typical bioanalytical workflow for the quantification of a small molecule like 4-Isoxazol-3-YL-piperidine from a preclinical plasma sample begins with sample extraction. A simple and common technique is protein precipitation, where a solvent like acetonitrile or methanol is added to the plasma sample. nih.govlcms.cz This process denatures and precipitates the abundant proteins, leaving the analyte of interest in the supernatant for analysis. An internal standard (IS), a compound structurally similar to the analyte, is added during this step to correct for variability during sample processing and analysis. cuni.cz

The extracted sample is then injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. longdom.org The separation is typically achieved on a reverse-phase column, such as a C18 column. nih.gov A mobile phase, consisting of a mixture of an aqueous solvent (often containing a modifier like 0.1% formic acid to improve peak shape) and an organic solvent (like methanol or acetonitrile), is used to elute the compound from the column. nih.govnih.gov

Following chromatographic separation, the analyte is detected using a tandem mass spectrometer. cuni.cz Electrospray Ionization (ESI) is a common ionization technique for this class of compounds. The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor ion to product ion fragmentation for both the analyte and the internal standard. lcms.cznih.gov This specificity allows for accurate quantification even at very low concentrations in a complex biological matrix.

The table below outlines typical parameters for an LC-MS/MS method used in the analysis of isoxazole-containing compounds.

| Parameter | Description |

| Instrument | UHPLC system coupled to a Triple Quadrupole Mass Spectrometer |

| Column | C18 reverse-phase column (e.g., 75 x 4.6 mm, 3.5 µm) nih.gov |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Methanol or Acetonitrile nih.gov |

| Flow Rate | 0.5 - 0.8 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Analyte Transition | Specific m/z of precursor ion → product ion |

| Internal Standard | A structurally similar compound or a stable isotope-labeled version cuni.cz |

| IS Transition | Specific m/z of precursor ion → product ion |

Table 1: Representative LC-MS/MS Method Parameters for the Analysis of Isoxazole Derivatives in Preclinical Studies. nih.gov

Method Validation

To ensure that the analytical method is reliable and fit for purpose, it must undergo a full validation according to regulatory guidelines. europa.eu The main validation parameters are critical for demonstrating the method's performance. nih.goveuropa.eu

Key validation characteristics include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. europa.eu

Linearity and Range: The method should demonstrate a linear relationship between the instrument response and the known concentration of the analyte over a specific range. A correlation coefficient (r²) of ≥0.99 is typically required. nih.gov

Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Accuracy: The closeness of the measured concentration to the nominal (true) concentration. The mean concentration should be within ±15% of the nominal value, except at the LLOQ where it should be within ±20%. europa.eu

Precision: The degree of scatter between a series of measurements. It is evaluated as intra-day (within a single run) and inter-day (between different runs) precision and is expressed as the relative standard deviation (RSD), which should not exceed 15% (20% at the LLOQ). nih.goveuropa.eu

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top, and long-term storage). europa.eu

The following table summarizes typical validation results for the bioanalytical quantification of a small molecule in rat plasma.

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1.0 - 1000 ng/mL with r² = 0.999 nih.gov |

| LLOQ | Accuracy within ±20%, Precision ≤20% | 1.0 ng/mL nih.gov |

| Intra-day Accuracy | 85-115% (80-120% for LLOQ) | 91.2% - 103.8% nih.gov |

| Inter-day Accuracy | 85-115% (80-120% for LLOQ) | 88.8% - 106.8% nih.gov |

| Intra-day Precision (%RSD) | ≤15% (≤20% for LLOQ) | 1.56% - 4.38% nih.gov |

| Inter-day Precision (%RSD) | ≤15% (≤20% for LLOQ) | 1.85% - 9.09% nih.gov |

| Recovery | Consistent and reproducible | 70.2% - 84.5% nih.gov |

| Stability (Freeze-Thaw, Bench-Top) | Mean concentration within ±15% of nominal | Passed (Analyte stable) europa.eu |

Table 2: Summary of Typical Bioanalytical Method Validation Parameters and Results. nih.govnih.goveuropa.eu

Computational Chemistry and Cheminformatics Approaches in 4 Isoxazol 3 Yl Piperidine Research

In Silico Screening and Virtual Library Design

In silico screening and the design of virtual libraries are foundational steps in modern drug discovery, allowing researchers to efficiently explore vast chemical spaces. For the 4-isoxazol-3-yl-piperidine scaffold, these techniques are employed to identify novel derivatives with desired biological activities and to construct focused libraries of compounds for synthesis and testing.

Ligand-based virtual screening relies on the knowledge of existing active molecules to identify new ones. A key technique in this area is pharmacophore modeling, which defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

For scaffolds related to 4-isoxazol-3-yl-piperidine, such as the 3-(piperidin-4-yl)benzo[d]isoxazole (B3156928), pharmacophore models have been crucial. This scaffold is considered a privileged structure in the design of atypical antipsychotic agents. nih.gov For instance, the 4-(p-fluorobenzoyl)piperidine fragment, a related structure, is vital for the orientation and anchoring of ligands at the 5-HT2A serotonin (B10506) receptor. nih.gov Pharmacophore models derived from such potent ligands help in screening large databases for new molecules that match the required spatial arrangement of features. nih.govresearchgate.net

A typical pharmacophore model for a G-protein coupled receptor (GPCR) target might include a positive ionizable feature, often corresponding to the protonated nitrogen of the piperidine (B6355638) ring, which is crucial for interaction with the receptor. researchgate.net Additional features like hydrophobic regions and hydrogen bond acceptors, corresponding to the isoxazole (B147169) ring and other substituents, complete the model. nih.gov These models are then used as 3D queries to filter virtual compound libraries, prioritizing candidates for further investigation. nih.govsourceforge.io

When creating compound libraries based on the 4-isoxazol-3-yl-piperidine scaffold, ensuring chemical diversity is essential to maximize the exploration of structure-activity relationships (SAR). Diversity analysis involves computational methods to quantify the structural variety within a set of molecules. This prevents the synthesis of redundant compounds and ensures a broad coverage of chemical space. acm.org

By analyzing properties such as molecular weight, lipophilicity (logP), and topological polar surface area, as well as the variety of substituents on the piperidine and isoxazole rings, researchers can assemble a diverse library. The goal is to create a collection of molecules with a wide range of physicochemical properties and potential interaction patterns, which is critical for identifying hits against various biological targets and for developing structure-activity relationships. thieme-connect.comresearchgate.netenamine.net

Ligand-Based Virtual Screening and Pharmacophore Modeling

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques that predict how a ligand interacts with its protein target at an atomic level. These methods are instrumental in understanding the binding mechanisms of 4-isoxazol-3-yl-piperidine derivatives and in refining their structures to improve potency and selectivity.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. For derivatives of 4-isoxazol-3-yl-piperidine, docking studies have been widely used to elucidate their interactions with various targets, particularly serotonin and dopamine (B1211576) receptors, which are implicated in neuropsychiatric disorders. mdpi.comresearchgate.netmdpi.com

Table 1: Examples of Predicted Interactions for Isoxazole-Piperidine Scaffolds in Docking Studies

| Compound/Scaffold Type | Target Receptor | Key Predicted Interactions | Reference |

| 4-[3-(6-fluorobenzisoxazolyl)]piperidine derivatives | 5-HT2A/2C | Binding between transmembrane helices 2, 3, and 7. | acs.orgresearchgate.net |

| Arylpiperazine derivatives | 5-HT2A | Salt bridge, π-π stacking, cation-π, and hydrophobic interactions. | mdpi.com |

| Arylpiperazine derivatives | 5-HT1A | Salt bridge interaction between protonated piperazine (B1678402) nitrogen and Asp116. | nih.gov |

| Risperidone (B510) (contains benzisoxazole-piperidine) | Dopamine D2 | Hydrophobic interactions with ALA89, PHE370, PHE165; positive ionizable area in the piperidine. | acs.org |

Following molecular docking, molecular dynamics (MD) simulations are often performed to analyze the stability of the predicted protein-ligand complex over time. MD simulations provide a more dynamic picture of the binding event, revealing how the ligand and protein adapt to each other and the role of solvent molecules. researchgate.netsciforum.net

Simulations of ligands containing the isoxazole-piperidine scaffold bound to receptors like the α7 nicotinic acetylcholine (B1216132) receptor have shown that key interactions, such as cation-π interactions with aromatic residues in the binding pocket, are maintained throughout the simulation. sciforum.net These stable interactions can prevent conformational changes required for receptor activation, explaining the antagonistic activity of the compound. sciforum.net MD simulations are also crucial for refining binding poses and for calculating binding free energies, which can provide a more accurate prediction of a compound's potency. researchgate.net